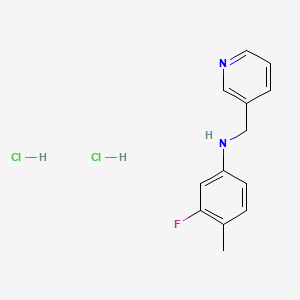

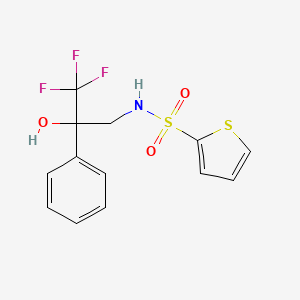

N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide" is a chemical entity that has been the subject of various studies due to its interesting structural features and potential biological activities. Although the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been investigated for their electronic, biological, and physical properties. These studies provide insights into the behavior of such compounds in different environments and their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds, such as N-(phenylsulfonyl)acetamides, has been explored through various methods. For instance, an effective preparation of succinimide spiro-fused sultams from the reaction of N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation has been reported . This method features a cascade process that includes Rh(III)-catalyzed C(sp2)-H bond cleavage and intramolecular aza-Michael addition, highlighting the synthetic versatility of these compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been extensively studied using various spectroscopic and theoretical methods. For example, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) has been determined, revealing a tetragonally-distorted octahedral geometry around the Cu(II) center . Additionally, the conformational preferences of N,N-diethyl-2-[(4'-substituted)phenylsulfonyl]acetamides have been analyzed, showing the existence of different conformers in the gas phase and in solution .

Chemical Reactions Analysis

The reactivity of these compounds has been studied in various chemical reactions. For instance, the reaction of N-(phenylsulfonyl)acetamides with maleimides to produce sultams involves multiple steps, including C(sp2)-H bond cleavage and spirocyclization . The electronic and biological interactions of related compounds have also been evaluated, with molecular docking studies investigating their potential as antifungal and anticancer agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "this compound" have been characterized using different computational and experimental techniques. The vibrational spectroscopic assignment for these compounds has been determined by quantum computation, and their solvation effects in different liquids have been analyzed using the IEFPCM solvation model . Furthermore, the hydrogen bonding patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been studied, providing insights into their stability and interactions in the solid state .

科学的研究の応用

Synthesis and Characterization

Synthesis Improvement : N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, a compound related to N-(4-acetylphenyl)-2-(phenylsulfonyl)acetamide, was synthesized from m-nitro acetophenone. The process included reduction, acetylation, ethylation, and condensation with an overall yield of 77%. Improvements in reduction, acetylation, and ethylation methods were explored, making the procedure simple, safe, mild, and suitable for scale-up production (Gong Fenga, 2007).

Structural Analysis : In the crystal structure of 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, a related compound, the N—H and C=O bonds in the SO2—NH—CO—C group are trans to each other. The –SNHCOC– unit is essentially planar, making a significant dihedral angle with the benzene ring. This structural analysis provides insights into the molecular configuration of similar compounds (B. Gowda et al., 2008).

Chemical and Biological Interactions

Hydrogen Bond Studies : Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized and characterized, showing evidence of intra- and intermolecular hydrogen bonds in solution. This research can be extrapolated to understand the behavior of this compound in various environments (T. Romero, Angela Margarita, 2008).

Electronic and Biological Interactions : The electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated using computational methods. These insights into the reactivity and potential biological interactions of the compound can guide further research into related acetamides (G. Bharathy et al., 2021).

Pharmaceutical and Medicinal Chemistry

Antimicrobial Activity : Several N-substituted derivatives of acetamide, similar to this compound, have been synthesized and evaluated for antimicrobial activity. These studies offer a basis for considering similar compounds in antimicrobial research (H. Khalid et al., 2016).

Potential for Drug Development : The structural and biological properties of related acetamides, including their interaction with biological molecules and their electronic properties, lay the groundwork for their potential use in drug development (Asmaa M. Fahim, Eman H. I. Ismael, 2019).

特性

IUPAC Name |

N-(4-acetylphenyl)-2-(benzenesulfonyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-22(20,21)15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOLGTXROYOPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

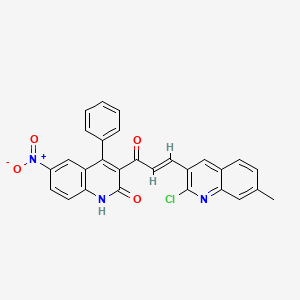

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)

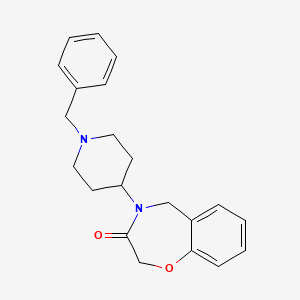

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2503845.png)

![N-(2-ethyl-6-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2503846.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)

![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)